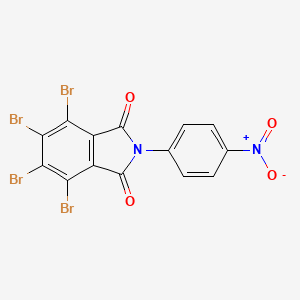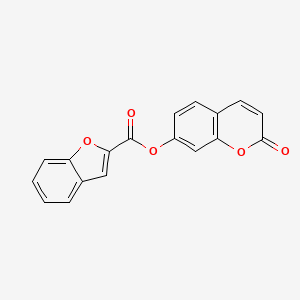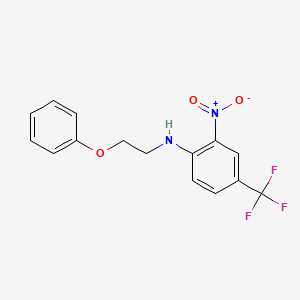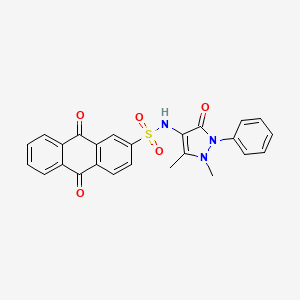![molecular formula C22H15BrN8O5 B11533266 N-(4-bromophenyl)-6-[(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11533266.png)
N-(4-bromophenyl)-6-[(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-BROMOPHENYL)-6-[(2E)-2-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-6-[(2E)-2-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions. Common reagents used in these reactions include bromine, methoxy groups, and nitro compounds, among others. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of such complex compounds may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality control of the final product.
化学反応の分析
Types of Reactions
N-(4-BROMOPHENYL)-6-[(2E)-2-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Medicine: The compound’s unique structure suggests potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as conductivity or fluorescence.
作用機序
The mechanism by which N-(4-BROMOPHENYL)-6-[(2E)-2-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic compounds with comparable structures, such as:
N-(4-BROMOPHENYL)-6-[(2E)-2-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE analogs: These compounds have slight modifications in their structure, leading to different properties and applications.
Other oxadiazole derivatives: Compounds with the oxadiazole ring system but different substituents.
Uniqueness
The uniqueness of N-(4-BROMOPHENYL)-6-[(2E)-2-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H15BrN8O5 |
|---|---|
分子量 |
551.3 g/mol |
IUPAC名 |
6-N-(4-bromophenyl)-5-N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C22H15BrN8O5/c1-34-18-10-14(31(32)33)6-8-16(18)17-9-7-15(35-17)11-24-28-20-19(25-13-4-2-12(23)3-5-13)26-21-22(27-20)30-36-29-21/h2-11H,1H3,(H,25,26,29)(H,27,28,30)/b24-11+ |
InChIキー |
XTQNVWFYIWYIPR-BHGWPJFGSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)Br |
正規SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11533185.png)
![2-Chloro-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide](/img/structure/B11533186.png)

![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11533202.png)
![17-(4-Ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11533206.png)
![2-bromo-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11533211.png)


![2-bromo-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11533233.png)
![3,3'-[(2-phenyl-1,3-oxazole-4,5-diyl)bis(methanediylsulfanediyl)]bis(6-methyl-1,2,4-triazin-5(4H)-one)](/img/structure/B11533238.png)

![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B11533264.png)

![4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11533278.png)
